Trimethylphenylammonium-d9 Iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

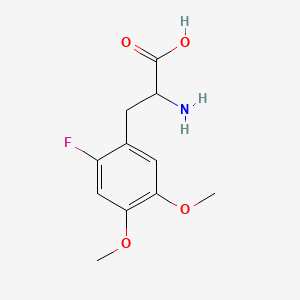

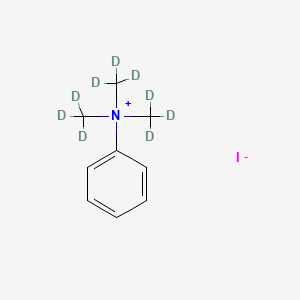

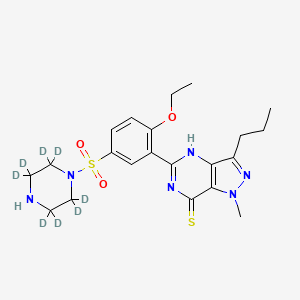

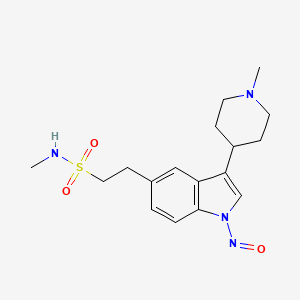

Trimethylphenylammonium-d9 Iodide, also known as Trimethylanilinium-d9 Iodide or Phenyltrimethylammonium-d9 Iodide, is a chemical compound with the molecular formula C9H5D9IN . It has a molecular weight of 272.17 . This compound is typically available in a neat format .

Molecular Structure Analysis

The molecular structure of Trimethylphenylammonium-d9 Iodide is represented by the formula C9H5D9IN . This indicates that the molecule consists of nine carbon atoms, five hydrogen atoms, nine deuterium atoms (a stable isotope of hydrogen), one iodine atom, and one nitrogen atom .

科学的研究の応用

Conductivity Studies

Trimethylphenylammonium chloride and iodide, including its derivatives, have been studied for their conductive properties in various solvents like water and dimethylformamide. Such studies help understand the solute's behavior in different mediums, essential in fields like physical chemistry and material science (Sears, Wilhoit, & Dawson, 1955).

Gravimetric Analysis

Trimethylphenylammonium iodide is used in the gravimetric determination of elements like mercury, lead, and platinum, showcasing its application in analytical chemistry for precise measurement of specific elements in various matrices (White & Zuber, 1967).

Crystal Structure Analysis

The compound is also involved in the study of crystal structures, such as in the research of anionic cuprous iodide complexes. This application is significant in crystallography and material science for understanding molecular structures and interactions (Hu & Holt, 1994).

Fluorescence Studies in Cell Biology

In cell biology, derivatives of trimethylphenylammonium iodide, like trimethylammoniumdiphenylhexatriene, have been utilized to measure plasma membrane fluidity in living cells. This is crucial for understanding cell membrane properties and functions (Kuhry, Duportail, Bronner, & Laustriat, 1985).

Encapsulation and Material Science

The compound has been employed in the encapsulation of iodine in organic salt crystal matrices. This research contributes to the development of new materials and understanding of molecular encapsulation processes (Abate et al., 2010).

Spectroscopic Analysis

Spectroscopic studies involving trimethylphenylammonium iodide have been conducted to understand charge-transfer interactions, which are vital in fields like photochemistry and molecular spectroscopy (El-Kourashy, Mostafa, El-Mangouch, & El-Ayeb, 1983).

Development of Solar Cells

In the field of renewable energy, derivatives of trimethylphenylammonium iodide have been synthesized for use in gel electrolytes in dye-sensitized solar cells. This research is pivotal in advancing solar energy technology (Jovanovski, Stathatos, Orel, & Lianos, 2006).

Hyperpolarized Magnetic Resonance Probes

The compound has been used as a platform for designing various hyperpolarized magnetic resonance chemical probes, a significant advancement in the field of magnetic resonance imaging (MRI) (Nonaka et al., 2013).

Chemical Synthesis and Catalysis

In organic chemistry, trimethylphenylammonium iodide and its derivatives play a role in various synthetic transformations, such as in the methylation of ketones or the transformation of ethers into alcohols (Jung, Andrus, & Ornstein, 1977).

Coordination Chemistry

The use of trimethylsilyl iodide, a related compound, in coordination chemistry has been explored for preparing transition-metal iodides. This study is crucial in inorganic and organometallic chemistry (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).

Safety and Hazards

Trimethylphenylammonium-d9 Iodide is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

phenyl-tris(trideuteriomethyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLAORVGAKUOPZ-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676185 |

Source

|

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylphenylammonium-d9 Iodide | |

CAS RN |

88278-22-2 |

Source

|

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

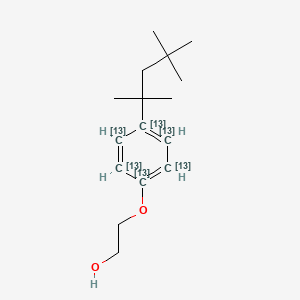

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)